Ladarixin sodium

Description

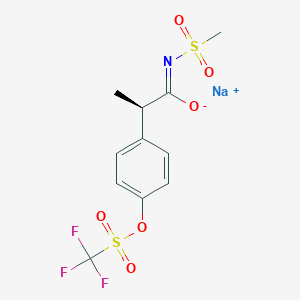

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

865625-56-5 |

|---|---|

Molecular Formula |

C11H12F3NNaO6S2 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

sodium methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide |

InChI |

InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/t7-;/m1./s1 |

InChI Key |

YMGBYLZZAUVODU-OGFXRTJISA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na] |

Canonical SMILES |

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na] |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DF-2156A; DF2156A; DF 2156A; DF-2156; DF2156; DF 2156; Ladarixin Sodium. |

Origin of Product |

United States |

Foundational & Exploratory

Ladarixin Sodium: A Deep Dive into its Mechanism of Action in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ladarixin sodium is a potent and selective, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, primarily activated by interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines, are pivotal in mediating neutrophil activation and recruitment to sites of inflammation. By binding to an allosteric site on CXCR1 and CXCR2, Ladarixin effectively prevents receptor activation and downstream signaling without interfering with the natural ligand binding. This unique mechanism of action translates into a significant reduction in neutrophil chemotaxis and extravasation, key events in the inflammatory cascade. A critical aspect of its function is the inhibition of neutrophil elastase translocation to the cell surface, a process essential for the degradation of the extracellular matrix and subsequent tissue infiltration. This whitepaper provides a comprehensive technical guide on the core mechanism of action of Ladarixin in neutrophils, detailing its effects on key cellular functions, outlining the underlying signaling pathways, and providing detailed protocols for relevant experimental assays.

Core Mechanism of Action: Allosteric Inhibition of CXCR1 and CXCR2

Ladarixin is a small molecule that acts as a dual antagonist of CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs) predominantly expressed on neutrophils. Unlike competitive antagonists that vie with endogenous ligands for the same binding site, Ladarixin is a non-competitive allosteric inhibitor. It binds to a distinct site on the receptor, inducing a conformational change that prevents the receptor from activating its downstream signaling cascade upon chemokine binding[1]. This allosteric modulation effectively uncouples the receptor from its associated heterotrimeric G proteins (primarily of the Gαi family), thereby blocking the initiation of intracellular signaling events[1].

This allosteric antagonism has been shown to dramatically reduce CXCR1- and CXCR2-mediated neutrophil chemotaxis[1]. Importantly, Ladarixin does not significantly affect the binding of chemokines like CXCL8 to the receptors[1]. This allows the receptors to potentially act as scavengers for inflammatory chemokines without initiating a cellular response.

The binding pocket for Ladarixin is located within the transmembrane region of both CXCR1 and CXCR2[1]. Mutagenesis studies have helped to identify key residues in the transmembrane helices that are crucial for the binding of allosteric inhibitors, suggesting a common intracellular allosteric binding site for several classes of CXCR2 antagonists.

Effects on Neutrophil Function

Ladarixin's inhibition of CXCR1/2 signaling translates into the modulation of several key neutrophil functions integral to the inflammatory response.

Inhibition of Chemotaxis and Extravasation

The most profound effect of Ladarixin on neutrophils is the potent inhibition of their migration towards a chemoattractant gradient. By blocking the signaling cascade initiated by chemokines such as CXCL1 and CXCL8, Ladarixin prevents the cellular polarization and cytoskeletal rearrangements necessary for directed movement.

Furthermore, intravital microscopy studies have demonstrated that Ladarixin effectively blocks the extravasation of neutrophils from the bloodstream into inflamed tissues. This is a critical step in the inflammatory process where neutrophils adhere to the endothelium and then migrate through the vessel wall. Ladarixin's mechanism for inhibiting extravasation is multifaceted, with a key component being the prevention of neutrophil elastase translocation.

Inhibition of Neutrophil Elastase Translocation and Degranulation

A pivotal discovery in understanding Ladarixin's mechanism is its ability to abolish the translocation of neutrophil elastase from azurophilic granules to the cell surface. Neutrophil elastase is a powerful serine protease that is essential for degrading components of the vascular basement membrane and the extracellular matrix, thereby facilitating the passage of neutrophils into tissues. By preventing its surface expression, Ladarixin effectively hinders this crucial step of extravasation without affecting the initial rolling and adhesion of neutrophils to the endothelium. This targeted action is a key differentiator of its mechanism. While Ladarixin inhibits the chemokine-induced release of neutrophil elastase, it does not appear to affect degranulation triggered by other stimuli, such as fMLP, highlighting the specificity of its action to the CXCR1/2 pathway.

Effect on Oxidative Burst

The production of reactive oxygen species (ROS) through the "oxidative burst" is a primary mechanism by which neutrophils kill pathogens. Studies have shown that Ladarixin can prevent oxidative stress in tissues by reducing neutrophil infiltration. However, the direct effect of Ladarixin on the neutrophil oxidative burst machinery appears to be specific to the CXCR1/2 signaling pathway. While CXCL8 can prime neutrophils for an enhanced oxidative burst in response to other stimuli like fMLP, Ladarixin's impact is on the initial chemokine-mediated signaling. There is evidence to suggest that Ladarixin does not inhibit the oxidative burst induced by non-CXCR1/2 agonists like phorbol 12-myristate 13-acetate (PMA), which directly activates protein kinase C (PKC) downstream of the receptor. This indicates that Ladarixin's inhibitory effect is upstream and specific to the G-protein coupled signaling of CXCR1/2.

Signaling Pathways Modulated by Ladarixin

Ladarixin's blockade of CXCR1/2 activation leads to the inhibition of downstream signaling pathways that are crucial for neutrophil function.

Upon chemokine binding, CXCR1 and CXCR2 typically activate heterotrimeric G proteins of the Gαi family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then trigger a cascade of intracellular events. Ladarixin, by stabilizing an inactive conformation of the receptor, prevents this initial G protein activation.

Key downstream pathways affected by Ladarixin include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration. Ladarixin has been shown to inhibit the activation of Akt, a key component of this pathway.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammatory gene expression. Inhibition of CXCR1/2 by Ladarixin leads to the suppression of NF-κB activation, further contributing to its anti-inflammatory effects.

-

Calcium Mobilization: Chemokine receptor activation leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger for various cellular processes, including degranulation and chemotaxis. Ladarixin is expected to inhibit this chemokine-induced calcium flux by preventing the G protein-mediated activation of phospholipase C (PLC), which is responsible for generating inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of Ladarixin on neutrophil function.

Table 1: Inhibitory Potency of Ladarixin

| Parameter | Receptor/Assay | IC₅₀ | Reference |

| Chemotaxis | CXCR1 | 0.9 nM | |

| Chemotaxis | CXCR2 | 0.8 nM | |

| PMN Migration to CXCL8 | In vitro assay | 0.7 nM |

Table 2: Effects of Ladarixin on Neutrophil Functions

| Neutrophil Function | Stimulus | Ladarixin Concentration | % Inhibition / Effect | Reference |

| Neutrophil Extravasation | CXCL1 | Not specified | Significant reduction in vivo | |

| Neutrophil Elastase Translocation | CXCL1 | 5 µM | Significant inhibition in human neutrophils | |

| Neutrophil Elastase Secretion | CXCL8 | 5 µM | Modest but significant reduction | |

| Oxidative Burst | PMA | Not specified | No significant inhibition | |

| Chemokine-induced Oxidative Burst | CXCL8 | Not specified | Expected inhibition (inferred) | |

| Calcium Mobilization | CXCL1 | Not specified | Expected inhibition (inferred) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Ladarixin on neutrophils.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the migration of neutrophils towards a chemoattractant.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Chamber Preparation: Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a 5 µm pore size polycarbonate membrane.

-

Chemoattractant Preparation: Prepare serial dilutions of a chemoattractant, such as recombinant human CXCL8 (IL-8), in RPMI 1640 medium with 0.1% BSA. Add 25 µL of the chemoattractant solution to the lower wells of the chamber.

-

Ladarixin Preparation: Prepare various concentrations of this compound in the same medium. Ladarixin can be added to the lower chamber with the chemoattractant or pre-incubated with the neutrophils.

-

Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 2 x 10⁶ cells/mL. If pre-incubating, add Ladarixin or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.

-

Assay Assembly: Place the membrane over the lower wells and assemble the chamber. Add 50 µL of the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.

-

Quantification: After incubation, remove the membrane, fix, and stain with a differential stain (e.g., Wright-Giemsa). Count the number of migrated cells in several high-power fields for each well using a light microscope.

Neutrophil Elastase Translocation Assay

This assay visualizes the movement of neutrophil elastase to the cell surface.

Protocol:

-

Coating of Plates: Coat 96-well plates with a combination of recombinant human PECAM-1 (2 µg/mL), ICAM-1 (8 µg/mL), and CXCL8 (1 ng/mL) in PBS for 2 hours at room temperature. Control wells are coated with BSA.

-

Neutrophil Preparation: Isolate human neutrophils as described previously. Pre-treat the neutrophils with various concentrations of Ladarixin or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add the pre-treated neutrophils to the coated wells and incubate for 30 minutes at 37°C to allow for activation and translocation.

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against human neutrophil elastase, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the cells using a confocal microscope. Successful translocation is identified by a ring-like staining of neutrophil elastase on the cell surface.

-

Quantification: Quantify the percentage of cells showing a ring-like staining pattern in multiple fields of view for each condition.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli.

Protocol:

-

Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing calcium and magnesium (e.g., HBSS).

-

Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with the buffer to remove extracellular dye.

-

Ladarixin Treatment: Pre-incubate the dye-loaded neutrophils with various concentrations of Ladarixin or vehicle control for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the cell suspension in a fluorometer or a plate reader with fluorescence detection capabilities. Establish a baseline fluorescence reading.

-

Stimulation: Add a chemokine agonist, such as CXCL8, to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and the area under the curve to quantify the calcium mobilization.

Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)

This assay measures the production of reactive oxygen species by neutrophils.

Protocol:

-

Neutrophil Preparation: Isolate human neutrophils as previously described.

-

Ladarixin Pre-treatment: Pre-incubate the neutrophils with Ladarixin or vehicle control for 30 minutes at 37°C.

-

Dye Loading: Add Dihydrorhodamine 123 (DHR 123) to the cell suspension at a final concentration of 1-5 µM and incubate for 15 minutes at 37°C. DHR 123 is non-fluorescent but becomes fluorescent upon oxidation by ROS.

-

Stimulation: Add a stimulus to the cells. To test the specificity of Ladarixin, use both a CXCR1/2 agonist (e.g., CXCL8) and a non-CXCR1/2 agonist (e.g., PMA).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.

-

Flow Cytometry Analysis: Stop the reaction by adding cold buffer and analyze the cells on a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of ROS produced.

-

Data Analysis: Quantify the mean fluorescence intensity of the neutrophil population for each condition.

Conclusion

This compound represents a targeted therapeutic approach to mitigating neutrophil-driven inflammation. Its unique mechanism as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 allows for the effective blockade of neutrophil chemotaxis and tissue infiltration without directly competing with endogenous chemokines. The specific inhibition of neutrophil elastase translocation is a key feature of its action, preventing the breakdown of the extracellular matrix necessary for extravasation. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research and development of Ladarixin and other allosteric modulators for the treatment of a wide range of inflammatory diseases. The data presented underscores the potential of Ladarixin as a valuable tool for both basic research into neutrophil biology and as a promising therapeutic agent.

References

Ladarixin Sodium: A Technical Guide to a Novel CXCR1/CXCR2 Dual Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladarixin sodium is a potent, orally bioavailable, small-molecule dual antagonist of the chemokine receptors CXCR1 and CXCR2. As a non-competitive allosteric inhibitor, Ladarixin offers a unique mechanism of action with significant therapeutic potential in a range of inflammatory diseases, autoimmune disorders, and oncology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Chemokine receptors CXCR1 and CXCR2, and their primary ligand Interleukin-8 (IL-8 or CXCL8), are key mediators of the innate immune response, primarily through the recruitment and activation of neutrophils and other myeloid cells. Dysregulation of the IL-8/CXCR1/2 axis is implicated in the pathogenesis of numerous diseases characterized by chronic inflammation and immune cell infiltration. This compound (formerly DF 2156A) represents a second-generation dual CXCR1/2 inhibitor with high affinity and improved pharmacokinetic properties, making it a promising candidate for therapeutic intervention.[1]

Physicochemical Properties of this compound

This compound is the sodium salt of Ladarixin. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | sodium methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide | [2] |

| Molecular Formula | C₁₁H₁₁F₃NNaO₆S₂ | [2] |

| Molecular Weight | 397.3 g/mol | [2] |

| CAS Number | 865625-56-5 | [2] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action

Ladarixin is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. It binds to a site on the receptors distinct from the ligand-binding pocket, inducing a conformational change that prevents receptor activation even in the presence of cognate ligands like CXCL8. This allosteric inhibition effectively blocks downstream signaling cascades, leading to a reduction in cellular responses such as chemotaxis, degranulation, and the release of inflammatory mediators. A significant advantage of this allosteric mechanism is its ability to inhibit receptor activation by different ligands with comparable potency, overcoming the redundancy in chemokine signaling.

The binding of ligands such as CXCL8 to CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs), typically activates intracellular signaling through heterotrimeric G proteins, predominantly the Gαi subunit. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt signaling pathway. Ladarixin's inhibition of CXCR1/2 has been shown to abrogate the activation of key downstream pathways, including AKT and NF-kB, which are crucial for cell survival and motility.

Signaling Pathway of CXCR1/CXCR2 and Inhibition by Ladarixin

Caption: CXCR1/CXCR2 signaling cascade and the inhibitory action of this compound.

Quantitative Preclinical Data

Ladarixin has demonstrated potent inhibition of CXCR1 and CXCR2 in various preclinical models. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro Inhibitory Activity of Ladarixin

| Parameter | Receptor/Assay | Value | Source |

| IC₅₀ | CXCR1 (chemotaxis) | 0.9 nM | |

| IC₅₀ | CXCR2 (chemotaxis) | 0.8 nM | |

| IC₅₀ | Human Polymorphonuclear Leukocyte (PMN) migration to CXCL8 | 0.7 nM | |

| IC₅₀ | PMN migration (in vitro) | ~1 ng/mL |

Preclinical and Clinical Applications

Ladarixin has been investigated in a variety of disease models, demonstrating its broad therapeutic potential.

Oncology

In preclinical studies, Ladarixin has shown efficacy in attenuating the progression of experimental human melanomas. It was found to abrogate motility and induce apoptosis in melanoma cells and xenografts. Furthermore, Ladarixin treatment led to the polarization of intratumoral macrophages to an M1 phenotype, abrogated de novo angiogenesis, and inhibited melanoma self-renewal. In pancreatic cancer models, Ladarixin reduced the tumor burden and enhanced the efficacy of immunotherapy.

Type 1 Diabetes

Ladarixin has been evaluated for its ability to preserve beta-cell function in new-onset type 1 diabetes (T1D). Preclinical studies in non-obese diabetic (NOD) mice showed that Ladarixin could prevent and revert hyperglycemia by selectively inhibiting pancreatic inflammation. A Phase 2 clinical trial (NCT02814838) in adults with new-onset T1D investigated a dosing regimen of 400 mg twice daily for three cycles of 14 days on/14 days off. While the primary endpoint was not met at 13 weeks, a prespecified subgroup analysis suggested potential benefits for patients with a higher risk of imminent loss of residual beta-cell function.

Inflammatory and Respiratory Diseases

Ladarixin has been studied in murine models of airway inflammation, including asthma and chronic obstructive pulmonary disease (COPD). It was shown to reduce acute and chronic neutrophilic influx, attenuate Th2 eosinophil-dominated airway inflammation, and decrease tissue remodeling and airway hyperresponsiveness.

Experimental Protocols

In Vivo Melanoma Xenograft Model

This protocol describes the evaluation of Ladarixin's efficacy in an in vivo melanoma model as synthesized from published studies.

Objective: To assess the in vivo anti-tumor activity of Ladarixin on human melanoma xenografts in immunodeficient mice.

Materials:

-

Human melanoma cell lines (e.g., WM164, C8161)

-

NCrNU-M nude athymic mice

-

This compound

-

Saline solution

-

Cell culture medium and supplements

-

Syringes and needles for injection

-

Calipers for tumor measurement

Methodology:

-

Cell Culture: Human melanoma cells are cultured in appropriate media until they reach the desired confluence for injection.

-

Tumor Cell Inoculation: 1x10⁶ melanoma cells are suspended in 30 µl of saline and injected intradermally into the right flanks of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to establish for 10 days.

-

Treatment Administration: Mice are treated with Ladarixin at a dose of 15 mg/kg via intraperitoneal (IP) injection once daily. A control group receives saline injections.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as Western blotting for signaling molecules (e.g., phosphorylated AKT, NF-kB) and immunohistochemistry.

Experimental Workflow: In Vivo Melanoma Xenograft Study

Caption: Workflow for an in vivo melanoma xenograft study with Ladarixin.

In Vitro Chemotaxis Assay

This protocol outlines a general procedure for assessing the effect of Ladarixin on neutrophil migration towards a chemoattractant, based on descriptions in the literature.

Objective: To determine the inhibitory concentration (IC₅₀) of Ladarixin on CXCL8-induced human polymorphonuclear leukocyte (PMN) migration.

Materials:

-

Freshly isolated human PMNs

-

This compound at various concentrations

-

Recombinant human CXCL8 (chemoattractant)

-

Boyden chamber or similar chemotaxis system with a porous membrane

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Reagents for cell quantification (e.g., Calcein AM)

Methodology:

-

PMN Isolation: Isolate PMNs from the whole blood of healthy donors using standard density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated PMNs in assay buffer.

-

Ladarixin Pre-incubation: Incubate the PMNs with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).

-

Chemotaxis Setup:

-

Add CXCL8 to the lower wells of the Boyden chamber.

-

Place the porous membrane over the lower wells.

-

Add the pre-incubated PMNs to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period that allows for significant migration (e.g., 60-90 minutes).

-

Quantification of Migration:

-

Remove non-migrated cells from the top of the membrane.

-

Quantify the migrated cells that have moved to the lower side of the membrane. This can be done by staining the cells and counting them under a microscope or by using a fluorescence-based assay with a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each Ladarixin concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Ladarixin concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound is a well-characterized dual CXCR1/CXCR2 antagonist with a robust preclinical data package and promising results from early-phase clinical trials. Its allosteric mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for the treatment of a wide range of diseases driven by neutrophil-mediated inflammation. Ongoing and future clinical studies will be crucial in further defining the therapeutic role of Ladarixin in oncology, autoimmune diseases, and inflammatory conditions. The data presented in this guide underscore the potential of Ladarixin as a novel therapeutic agent and provide a foundation for further research and development.

References

Preclinical Efficacy of Ladarixin in Inflammatory Disease Models: A Technical Overview

An In-depth Examination of the Dual CXCR1/2 Antagonist's Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ladarixin (also known as DF2156A) is an orally available, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are pivotal in the recruitment and activation of neutrophils, key cellular mediators in a host of inflammatory diseases.[1][3] Preclinical research highlights Ladarixin's potential as a therapeutic agent by demonstrating its ability to attenuate neutrophil-driven inflammation across a range of disease models, including those of the respiratory system. This technical guide synthesizes the available preclinical data on Ladarixin, presenting quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.

Core Mechanism of Action: Dual CXCR1/2 Antagonism

Ladarixin functions by selectively targeting and binding to a conserved allosteric site on both CXCR1 and CXCR2 receptors.[1] This binding prevents the conformational changes induced by their natural ligands, primarily interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines (CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7). By inhibiting receptor activation, Ladarixin effectively blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. This dual antagonism is considered a key advantage, potentially offering a more comprehensive blockade of neutrophil-mediated inflammation compared to single-receptor antagonists.

Signaling Pathway of CXCR1/2 and Inhibition by Ladarixin

Caption: Mechanism of Ladarixin as a dual allosteric inhibitor of CXCR1/2.

Preclinical Data in Inflammatory Disease Models

Ladarixin has been evaluated in several murine models of inflammatory diseases, demonstrating significant efficacy in reducing key pathological features. The following tables summarize the quantitative outcomes from these studies.

Murine Models of Allergic Asthma

Table 1: Effects of Ladarixin in OVA-Induced Allergic Asthma Models

| Parameter | Acute Model (Single OVA Challenge) | Acute Model (4 Daily OVA Challenges) | Chronic Model (8 OVA Challenges) |

|---|---|---|---|

| Total Leukocytes in BALF | Reduced | Reduced | Reduced |

| Neutrophils in BALF | Reduced | Reduced | Reduced |

| Eosinophils in BALF | Reduced | Reduced | Reduced |

| MPO Activity (Lung) | Reduced | Reduced | Reduced |

| EPO Activity (Lung) | Reduced | Reduced | Reduced |

| Airway Hyperresponsiveness | Attenuated | Attenuated | Attenuated |

| Lung Fibrosis Score | N/A | N/A | Reduced |

| Mucus Production | N/A | Reduced | Reduced |

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; EPO: Eosinophil Peroxidase; OVA: Ovalbumin. Data synthesized from studies demonstrating significant reductions with Ladarixin treatment.

Glucocorticoid-Refractory Neutrophilic Asthma Model

Table 2: Efficacy of Ladarixin in a Th1/Th17-Dominant, Corticosteroid-Resistant Asthma Model

| Parameter | Effect of Ladarixin |

|---|---|

| Neutrophilic Influx in BALF | Significantly Reduced |

| Airway Hyperresponsiveness | Attenuated |

| Corticosteroid Sensitivity | Restored |

| Lung Resistance (Rl) | Decreased |

| Dynamic Compliance (Cdyn) | Increased |

This model is characterized by a neutrophilic inflammation that is poorly responsive to corticosteroids. Ladarixin demonstrated the ability to overcome this resistance.

Bleomycin-Induced Pulmonary Fibrosis

Table 3: Ladarixin's Impact on a Murine Model of Lung Fibrosis

| Parameter | Effect of Ladarixin |

|---|---|

| Neutrophil Influx in BALF | Decreased |

| MPO Activity (Lung) | Decreased |

| Collagen Deposition (Lung) | Decreased |

| Fibrosis Score | Reduced |

| Body Weight Loss | Attenuated |

The bleomycin model induces lung injury and fibrosis with a significant neutrophilic component.

Cigarette Smoke and Influenza-A Induced COPD Exacerbation

Table 4: Effects of Ladarixin in a Model of Corticosteroid-Resistant AECOPD

| Parameter | Effect of Ladarixin |

|---|---|

| Neutrophilic Airway Inflammation | Reduced |

| Lung Function | Improved |

| Mouse Survival Rate | Increased |

| Systemic IL-6 Levels | Reduced |

This model mimics acute exacerbations of Chronic Obstructive Pulmonary Disease (AECOPD).

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the core protocols used in the evaluation of Ladarixin.

Animal Models and Induction of Inflammation

-

Allergic Asthma Models: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Airway inflammation is subsequently challenged by single or repeated intranasal or nebulized OVA administration.

-

Glucocorticoid-Refractory Asthma: This model involves the adoptive transfer of OVA-specific Th1 and Th17 cells into mice prior to OVA challenge, creating a neutrophil-dominant and corticosteroid-resistant phenotype.

-

Pulmonary Fibrosis Model: C57BL/6 mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.

-

COPD Exacerbation Model: Mice are exposed to cigarette smoke for several days, followed by infection with Influenza-A virus to trigger an acute exacerbation characterized by severe neutrophilic inflammation.

Ladarixin Administration

-

Route of Administration: Oral gavage.

-

Vehicle: 0.5% carboxymethylcellulose or saline solution.

-

Dosage: A standard dose of 10 mg/kg, administered once daily, has been shown to be effective in various models. This dosage was selected based on prior pharmacokinetic and pharmacodynamic studies.

-

Treatment Schedule: Ladarixin is typically administered prophylactically, starting before or at the time of inflammatory challenge and continuing throughout the challenge period.

Key Experimental Readouts and Assays

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to quantify total and differential leukocyte counts (neutrophils, eosinophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations.

-

Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) Assays: Lung tissue homogenates are analyzed for MPO and EPO activity as quantitative markers of neutrophil and eosinophil accumulation, respectively.

-

Histology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation or with Gomori's trichrome to evaluate collagen deposition and fibrosis.

-

Pulmonary Function Measurement: Airway hyperresponsiveness, lung resistance, and compliance are measured using a whole-body plethysmography system in response to increasing concentrations of methacholine.

-

Cytokine and Chemokine Analysis: Levels of inflammatory mediators (e.g., CXCL1/KC) in lung homogenates or BAL fluid are quantified using ELISA or multiplex assays.

Experimental Workflow for a Murine Asthma Model

Caption: A generalized experimental workflow for preclinical testing of Ladarixin in an OVA-induced allergic asthma model.

Conclusion and Future Directions

The preclinical data for Ladarixin provide a strong rationale for its development as a therapeutic for inflammatory diseases characterized by significant neutrophilic infiltration. Its efficacy in corticosteroid-resistant models is particularly noteworthy, suggesting a potential role in severe asthma and AECOPD where current treatments are often inadequate. Ladarixin's oral bioavailability further enhances its clinical potential. While these preclinical findings are promising, ongoing and future clinical trials are essential to establish its safety and efficacy in human populations. Investigations into its utility in other neutrophil-mediated conditions, such as rheumatoid arthritis and certain cancers, are also warranted.

References

Ladarixin Sodium: A Deep Dive into the Modulation of Neutrophil Recruitment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, excessive or dysregulated neutrophil activity can contribute to tissue damage in a variety of pathological conditions. Ladarixin sodium, a novel small molecule, has emerged as a potent and selective modulator of neutrophil recruitment. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data are presented in a structured format to facilitate comparison and analysis.

Introduction to this compound

This compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in mediating neutrophil chemotaxis in response to their cognate ligands, primarily interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines (CXCL1-3, 5-7).[4][5] By binding to an allosteric site on CXCR1/2, this compound does not compete with the natural ligands for the binding site but instead induces a conformational change in the receptor that blocks signal transduction. This unique mechanism of action allows Ladarixin to effectively inhibit neutrophil recruitment and downstream inflammatory processes.

Mechanism of Action: Modulating the Neutrophil Recruitment Cascade

The recruitment of neutrophils from the bloodstream into inflamed tissues is a multi-step process known as the leukocyte recruitment cascade. This compound exerts its primary effect at a specific stage of this cascade.

Key Findings on Ladarixin's Impact:

-

No Effect on Rolling and Adhesion: In vivo studies using intravital microscopy in the mouse cremaster muscle model and in vitro flow chamber assays have demonstrated that this compound does not interfere with the initial steps of neutrophil rolling and firm adhesion to the vascular endothelium.

-

Impairment of Extravasation: The crucial inhibitory effect of Ladarixin lies in its ability to block neutrophil extravasation, the process of migrating across the endothelial barrier and into the surrounding tissue.

-

Inhibition of Neutrophil Elastase Translocation: Mechanistically, Ladarixin has been shown to abolish the translocation of neutrophil elastase (NE) to the cell surface. NE is a critical enzyme required for the degradation of the vascular basement membrane, a necessary step for neutrophil transmigration. By preventing NE mobilization, Ladarixin effectively halts neutrophils at the perivascular side of the endothelium.

Signaling Pathways Modulated by this compound

CXCR1 and CXCR2 activation by their ligands triggers a cascade of intracellular signaling events that are essential for neutrophil chemotaxis, activation, and effector functions. Ladarixin, by acting as a dual inhibitor, effectively dampens these signaling pathways.

Upon ligand binding, CXCR1/2 couples to Gαi proteins, leading to the dissociation of the Gβγ subunits. This initiates several downstream pathways:

-

Phospholipase C (PLC) Activation: The Gβγ subunits activate PLC, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in calcium mobilization from intracellular stores and the activation of Protein Kinase C (PKC), both of which are critical for chemotaxis.

-

PI3K/Akt Pathway: The CXCL8-CXCR1/2 axis also activates the Phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and migration.

-

Ras/MAPK Pathway: Activation of the Ras/MAPK pathway, including ERK1/2 phosphorylation, is another consequence of CXCR1/2 signaling, contributing to cellular proliferation and motility.

Ladarixin's allosteric inhibition of CXCR1/2 prevents the initiation of these downstream signaling cascades, thereby abrogating the cellular responses required for neutrophil recruitment and activation.

Caption: CXCR1/2 Signaling Pathway and Point of Ladarixin Inhibition.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various preclinical and clinical studies, highlighting the dose-dependent effects of this compound.

Table 1: In Vitro Inhibition of Neutrophil Migration

| Assay Type | Stimulus | Ladarixin Concentration | Inhibition of Migration | Reference |

| Chemotaxis Assay | CXCL8 | 1 ng/mL (IC50) | 50% | |

| Transmigration Assay | CXCL8 | Significant reduction | Not specified |

Table 2: In Vivo Effects of Ladarixin in Mouse Models of Inflammation

| Model | Ladarixin Dosage | Route of Administration | Outcome | Reference |

| Mouse Hindpaw Incision | Not Specified | Oral | Reduced mechanical hyperalgesia and neutrophil infiltration | |

| MLD-STZ Induced Diabetes | 15 mg/kg/day | Oral | Prevented and reversed hyperglycemia; inhibited insulitis | |

| Bleomycin-Induced Lung Fibrosis | 10 mg/kg | Oral gavage | Decreased neutrophilic inflammation and collagen deposition | |

| Cigarette Smoke-Induced AECOPD | 10 mg/kg | Oral gavage | Reduced neutrophilic airway inflammation, improved lung function and survival | |

| Th17-Dominant Steroid-Insensitive Asthma | 10 mg/kg | Oral gavage | Attenuated neutrophilic inflammation and hyperresponsiveness |

Table 3: Clinical Trial Data

| Phase | Condition | Ladarixin Dosage | Key Findings | Reference |

| II | New-onset Type 1 Diabetes | 400 mg b.i.d. | Well-tolerated; showed promising effects on preserving β-cell function. | |

| I/II | Advanced NSCLC | Not specified | Favorable tolerability; modulated disease-associated inflammatory markers. |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on neutrophil recruitment.

In Vitro Flow Chamber Assay for Neutrophil Adhesion

This assay is used to study neutrophil rolling and adhesion to endothelial cells or protein-coated surfaces under defined shear stress conditions, mimicking blood flow.

Methodology:

-

Chamber Preparation: Microfluidic chambers (e.g., µ-Slide VI0.1) are coated with recombinant human E-selectin and ICAM-1 to mimic the inflamed endothelium. CXCL8 is also co-immobilized to act as a chemoattractant.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Treatment: Isolated neutrophils are pre-treated with this compound or a vehicle control (e.g., PBS) for a specified duration.

-

Perfusion: The treated neutrophil suspension is perfused through the prepared flow chambers at a defined wall shear stress.

-

Data Acquisition and Analysis: Neutrophil rolling velocity and the number of firmly adherent cells are quantified using video microscopy and image analysis software.

References

- 1. The dual non-competitive CXCR1/2 inhibitor ladarixin impairs neutrophil extravasation without altering intravascular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]

- 4. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ladarixin Sodium: An In-depth Technical Guide on its Potential as an Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladarixin sodium, a potent and orally bioavailable dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, is emerging as a promising immunomodulatory agent with therapeutic potential across a spectrum of inflammatory and autoimmune diseases, as well as in oncology. By non-competitively binding to CXCR1 and CXCR2, Ladarixin effectively blocks the signaling cascades initiated by interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines. This inhibitory action curtails the recruitment and activation of neutrophils and other myeloid cells, key drivers of the inflammatory response in numerous pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies related to this compound's immunomodulatory effects.

Introduction

The chemokine receptors CXCR1 and CXCR2, and their primary ligand IL-8, play a pivotal role in the innate immune response by mediating the trafficking of neutrophils to sites of inflammation.[1] Dysregulation of the IL-8/CXCR1/2 axis is implicated in the pathogenesis of a wide range of disorders, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), autoimmune conditions such as type 1 diabetes and rheumatoid arthritis, and various cancers.[2][3] this compound (also known as DF2156A) is a small molecule that acts as a non-competitive, allosteric antagonist of both CXCR1 and CXCR2.[4] This dual inhibition offers a potential therapeutic advantage by more comprehensively suppressing neutrophil-mediated inflammation compared to agents targeting a single receptor.[2]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the CXCR1 and CXCR2 receptors distinct from the ligand-binding site. This binding induces a conformational change in the receptor that prevents the intracellular signaling cascade upon ligand binding, without affecting the affinity of the natural ligands themselves. This allosteric modulation effectively uncouples the receptors from their downstream G-protein signaling pathways.

CXCR1/CXCR2 Signaling Pathway

Upon binding of IL-8 or other ELR+ chemokines, CXCR1 and CXCR2, which are G-protein coupled receptors (GPCRs), activate heterotrimeric G-proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades. Key pathways activated include:

-

Phospholipase C (PLC) Pathway: The activated G-protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-activated protein kinase (MAPK) Pathway: Including ERK1/2, p38, and JNK, this pathway regulates a variety of cellular processes, including inflammation and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A critical transcription factor that controls the expression of pro-inflammatory genes.

Ladarixin's allosteric inhibition of CXCR1 and CXCR2 prevents the activation of these downstream pathways, thereby mitigating the inflammatory response.

Preclinical Data

Ladarixin has demonstrated significant efficacy in a variety of preclinical models of inflammatory diseases and cancer.

Quantitative Data Summary

| Parameter | Value | Model System | Reference |

| IC50 (CXCR1) | 0.9 nM | In vitro chemotaxis assay | |

| IC50 (CXCR2) | 0.8 nM | In vitro chemotaxis assay | |

| IC50 (PMN Migration to CXCL8) | 0.7 nM | In vitro human polymorphonuclear leukocyte migration | |

| In Vivo Efficacy (Asthma) | 10 mg/kg (oral) | OVA-induced allergic airway inflammation in mice | |

| In Vivo Efficacy (Pulmonary Fibrosis) | 10 mg/kg (oral) | Bleomycin-induced pulmonary fibrosis in mice | |

| In Vivo Efficacy (Melanoma) | Not specified | Human melanoma xenografts in mice | |

| In Vivo Efficacy (Pancreatic Cancer) | 15 mg/kg (i.p.) | Syngeneic pancreatic cancer mouse model |

Key Preclinical Findings

-

Respiratory Diseases: In mouse models of asthma, Ladarixin reduced airway inflammation, mucus production, and airway hyperresponsiveness. In a model of bleomycin-induced pulmonary fibrosis, Ladarixin decreased neutrophil infiltration and collagen deposition in the lungs.

-

Oncology: In melanoma models, Ladarixin inhibited tumor cell motility and induced apoptosis. It also demonstrated anti-tumor effects in pancreatic cancer models by reducing the recruitment of immunosuppressive myeloid cells to the tumor microenvironment.

-

Autoimmune Disease: In a non-obese diabetic (NOD) mouse model of type 1 diabetes, Ladarixin was shown to prevent and even reverse hyperglycemia by inhibiting the inflammatory destruction of pancreatic β-cells.

Clinical Data

Ladarixin has been evaluated in several clinical trials, primarily for type 1 diabetes.

Quantitative Data Summary from a Phase 2 Trial in Type 1 Diabetes

| Parameter | Ladarixin (n=50) | Placebo (n=26) | p-value | Reference |

| Mean change from baseline in C-peptide AUC (0-120 min) at week 13 (nmol/L) | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 | |

| Proportion of patients with HbA1c < 7.0% without severe hypoglycemic events at week 26 | 81% | 54% | 0.024 |

Key Clinical Findings

A phase 2 clinical trial in patients with new-onset type 1 diabetes investigated the efficacy of Ladarixin (400 mg twice daily for three 14-day cycles) in preserving beta-cell function. While the primary endpoint of a significant change in C-peptide AUC at 13 weeks was not met, a transient metabolic benefit was observed at 26 weeks, with a significantly higher proportion of patients in the Ladarixin group achieving an HbA1c level below 7.0% without severe hypoglycemia. These findings have informed the design of ongoing and future clinical investigations.

Detailed Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice to evaluate the therapeutic efficacy of Ladarixin.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile Phosphate-Buffered Saline (PBS)

-

This compound

-

Vehicle for Ladarixin (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Gavage needles

-

Surgical instruments for dissection

Procedure:

-

Anesthesia: Anesthetize mice via intraperitoneal injection of a ketamine/xylazine solution.

-

Intratracheal Instillation: Once deeply anesthetized, place the mouse in a supine position. Expose the trachea through a small incision in the neck. Using a fine-gauge needle, instill a single dose of bleomycin (e.g., 6.25 mg/kg in 50 µL of sterile PBS) or an equal volume of PBS for the control group directly into the trachea. Suture the incision.

-

Treatment: Begin daily oral administration of Ladarixin (e.g., 10 mg/kg) or vehicle one day after bleomycin instillation and continue for the duration of the experiment.

-

Monitoring: Monitor the mice daily for changes in body weight and clinical signs of distress.

-

Euthanasia and Sample Collection: At a predetermined endpoint (e.g., day 8, 14, or 21 post-bleomycin), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of PBS to collect BAL fluid for cell counts and differential analysis.

-

Lung Tissue Collection: Perfuse the lungs with saline and harvest them for histological analysis (e.g., H&E and Masson's trichrome staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and collagen quantification assays (e.g., Sircol assay).

Myeloperoxidase (MPO) Assay

This assay quantifies the MPO activity in lung tissue homogenates as a measure of neutrophil infiltration.

Materials:

-

Lung tissue

-

Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide (H2O2)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize a known weight of lung tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 minutes at 4°C).

-

Assay Reaction: In a 96-well plate, add a small volume of the supernatant.

-

Add the assay reagent containing O-dianisidine dihydrochloride and hydrogen peroxide.

-

Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 450 nm) over time using a spectrophotometer.

-

Quantification: Calculate MPO activity based on a standard curve generated with purified MPO and express the results as units of MPO per milligram of tissue.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of Ladarixin on the migratory capacity of cancer cells.

Materials:

-

Melanoma cell line (e.g., WM164, WM115)

-

Cell culture plates (e.g., 6-well plates)

-

Complete cell culture medium

-

Sterile pipette tip (e.g., p200)

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed melanoma cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile p200 pipette tip, create a linear scratch in the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of Ladarixin or vehicle (control) to the wells.

-

Image Acquisition: Immediately capture images of the scratch at time 0.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at each time point. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells. A significant decrease in the rate of wound closure in Ladarixin-treated cells compared to the control indicates an inhibitory effect on cell migration.

Flow Cytometry for Immunophenotyping of Tumor Microenvironment

This protocol allows for the characterization and quantification of immune cell populations within a tumor following Ladarixin treatment.

Materials:

-

Fresh tumor tissue

-

Enzyme digestion cocktail (e.g., collagenase, DNase)

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD3, CD4, CD8)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Mince the tumor tissue and digest it with an enzyme cocktail to obtain a single-cell suspension.

-

Cell Staining: Resuspend the cells in FACS buffer and incubate them with a cocktail of fluorochrome-conjugated antibodies specific for different immune cell surface markers.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations (e.g., neutrophils, macrophages, T cells) based on their marker expression. Compare the immune cell composition between Ladarixin-treated and control tumors.

Conclusion

This compound represents a promising immunomodulatory agent with a well-defined mechanism of action targeting the CXCR1/CXCR2 axis. Preclinical studies have consistently demonstrated its efficacy in mitigating neutrophil-driven inflammation in a variety of disease models. While clinical data is still emerging, the initial findings in type 1 diabetes are encouraging and support further investigation into its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the immunomodulatory properties of Ladarixin and other CXCR1/2 inhibitors. Continued research is warranted to fully elucidate the therapeutic applications and optimize the clinical use of this novel compound.

References

- 1. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

Early Clinical Trial Results of Ladarixin Sodium: A Technical Overview for Drug Development Professionals

An In-depth Analysis of Efficacy, Safety, and Mechanism of Action in New-Onset Type 1 Diabetes

Introduction

Ladarixin sodium, an oral, small-molecule, non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), has emerged as a potential therapeutic agent for autoimmune diseases, particularly type 1 diabetes (T1D).[1][2] By targeting CXCR1 and CXCR2, receptors for the pro-inflammatory chemokine interleukin-8 (IL-8), Ladarixin is hypothesized to mitigate the immune-mediated destruction of pancreatic β-cells, a hallmark of T1D.[2][3] This technical guide provides a comprehensive overview of the early clinical trial results for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Targeting the CXCR1/2 Pathway

Ladarixin's therapeutic potential lies in its ability to modulate the inflammatory cascade mediated by the IL-8 signaling pathway. IL-8, a potent chemoattractant for neutrophils and other immune cells, binds to CXCR1 and CXCR2 on the surface of these cells, triggering a downstream signaling cascade that promotes cell migration, activation, and the release of inflammatory mediators.[1] In the context of T1D, this process is implicated in the infiltration of pancreatic islets by immune cells, leading to the progressive destruction of insulin-producing β-cells.

By acting as a dual inhibitor of CXCR1 and CXCR2, Ladarixin effectively blocks the binding of IL-8 and related chemokines, thereby disrupting this inflammatory cycle. This inhibition is thought to reduce the recruitment and activation of neutrophils and other immune cells at the site of inflammation in the pancreatic islets, thus preserving β-cell function.

Figure 1: Simplified signaling pathway of Ladarixin's mechanism of action.

Early Phase Clinical Trial Findings: The NCT02814838 Study

A key source of early clinical data for Ladarixin in new-onset T1D is the Phase II, multicenter, randomized, double-blind, placebo-controlled study identified by the clinical trial identifier NCT02814838.

Patient Demographics and Study Design

The study enrolled 76 adult patients (45 males and 31 females) between the ages of 18 and 46 with new-onset T1D, defined as within 100 days of the first insulin administration. Participants were randomized in a 2:1 ratio to receive either Ladarixin (400 mg twice daily) or a placebo. The treatment was administered in three cycles, with each cycle consisting of 14 days of treatment followed by a 14-day off-treatment period.

Quantitative Efficacy Data

The primary endpoint of the study was the change in the area under the curve (AUC) for C-peptide during a 2-hour mixed-meal tolerance test (MMTT) at week 13. While the study did not meet its primary endpoint, several secondary endpoints and subgroup analyses suggested potential beneficial effects of Ladarixin.

| Endpoint | Ladarixin Group | Placebo Group | p-value | Timepoint | Citation |

| Change in C-peptide AUC from baseline (nmol/L) | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 | Week 13 | |

| Patients with HbA1c < 7.0% and daily insulin < 0.50 IU/kg | 76.6% | 45.8% | 0.0095 | Week 26 | |

| MMTT AUC of C-peptide in patients with baseline fasting C-peptide < 0.205 nmol/L | Showed a trend towards significance | - | 0.111 | Week 13 | |

| MMTT AUC of C-peptide in patients with baseline fasting C-peptide < 0.205 nmol/L | Reached significance | - | 0.041 | Week 26 |

Table 1: Key Efficacy Endpoints from the NCT02814838 Study

Safety and Tolerability

Ladarixin was generally well-tolerated in the study. The most common adverse events are summarized below.

| Adverse Event | Ladarixin Group | Placebo Group | Citation |

| Dyspepsia | 16% | 0% | |

| Headache | 16% | 15.4% |

Table 2: Common Adverse Events (≥10%) in the NCT02814838 Study

Experimental Protocols

Treatment Regimen

The experimental workflow for the NCT02814838 trial involved screening, randomization, a cyclical treatment period, and follow-up assessments.

Figure 2: Workflow of the NCT02814838 clinical trial.

Key Assessments

-

Mixed-Meal Tolerance Test (MMTT): While the specific protocol for the NCT02814838 study is not publicly detailed, standard MMTT protocols in T1D trials involve the ingestion of a liquid meal (e.g., Boost or Sustacal) after an overnight fast. Blood samples for C-peptide and glucose are collected at baseline and at specified intervals over a 2-hour period. The AUC for C-peptide is then calculated to assess residual β-cell function.

-

C-peptide and HbA1c Measurement: C-peptide levels are typically measured using a validated immunoassay. HbA1c levels, which reflect average blood glucose over the preceding 2-3 months, are also measured using standardized laboratory methods.

Ongoing and Future Clinical Development: The GLADIATOR Study

Building on the findings from the initial Phase II study, a subsequent Phase II trial, known as the GLADIATOR study (NCT04628481), was initiated. This study aims to further assess the efficacy and safety of Ladarixin in a larger population of adolescents and adults with recent-onset T1D and low residual β-cell function.

GLADIATOR Study (NCT04628481) Design

| Parameter | Description | Citation |

| Phase | 2 | |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled | |

| Patient Population | ~130-140 patients (including adolescents) with recent-onset T1D (within 180 days of first insulin) | |

| Randomization | 2:1 (Ladarixin:Placebo) | |

| Treatment | Oral Ladarixin (400 mg b.i.d.) or placebo for 13 cycles of 14 days on/14 days off | |

| Treatment Duration | 1 year | |

| Follow-up | 24 months from the first administration |

Table 3: Overview of the GLADIATOR Study (NCT04628481)

Conclusion

Early clinical trials of this compound in new-onset type 1 diabetes have provided encouraging, albeit not definitive, results. While the initial Phase II study did not meet its primary endpoint, the observed benefits in a subgroup of patients with a higher risk of β-cell function loss, along with a favorable safety profile, support further investigation. The ongoing GLADIATOR study will be crucial in determining the therapeutic potential of Ladarixin as a disease-modifying therapy for T1D. The unique mechanism of action, targeting the CXCR1/2 inflammatory pathway, represents a promising strategy for preserving β-cell function in this autoimmune disease. Drug development professionals should continue to monitor the progress of Ladarixin's clinical program as it has the potential to address a significant unmet medical need in the management of type 1 diabetes.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Mixed‐meal tolerance test to assess residual beta‐cell secretion: Beyond the area‐under‐curve of plasma C‐peptide concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]

Ladarixin Sodium and its Impact on Pancreatic Beta-Cell Function in Type 1 Diabetes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the progressive destruction of insulin-producing beta-cells in the pancreatic islets of Langerhans. A key pathological feature of T1D is insulitis, an inflammatory infiltrate of immune cells into the islets. The chemokine CXCL8 (also known as IL-8) and its receptors, CXCR1 and CXCR2, are pivotal in orchestrating this inflammatory response, primarily by recruiting neutrophils and other leukocytes.[1][2][3][4] Ladarixin sodium is a non-competitive, allosteric inhibitor of CXCR1 and CXCR2, and has been investigated as a potential therapeutic agent to preserve beta-cell function in T1D by mitigating this inflammatory cascade.[1] This technical guide provides an in-depth analysis of the preclinical and clinical evidence on the effects of this compound on beta-cell function in T1D, complete with experimental protocols and data presented for scientific evaluation.

Mechanism of Action

This compound's therapeutic rationale in T1D is centered on its ability to block the CXCL8-CXCR1/2 signaling axis. This pathway is a "master regulator" of the inflammatory processes that contribute to beta-cell demise. In the context of T1D, beta-cells under stress can release CXCL8, which then acts as a chemoattractant for neutrophils and other immune cells expressing CXCR1 and CXCR2. The subsequent infiltration of these immune cells into the pancreatic islets leads to a self-perpetuating cycle of inflammation and beta-cell destruction. Ladarixin, by inhibiting CXCR1/2, disrupts this cycle, thereby reducing insulitis and protecting the remaining beta-cell mass.

Preclinical Evidence in Murine Models of T1D

Preclinical studies utilizing mouse models of T1D, such as the non-obese diabetic (NOD) mouse and streptozotocin (STZ)-induced diabetes models, have provided strong evidence for the therapeutic potential of Ladarixin.

Key Findings from Preclinical Studies:

-

Prevention and Reversal of Diabetes: In NOD mice, oral administration of Ladarixin (15 mg/kg/day) was shown to both prevent the onset of diabetes and reverse recent-onset hyperglycemia.

-

Inhibition of Insulitis: Histological analysis of pancreatic tissue from Ladarixin-treated NOD mice revealed a significant reduction in insulitis and leukocyte infiltration scores compared to vehicle-treated controls.

-

Preservation of Islet Mass: Ladarixin treatment was associated with a significantly higher number of islets in the pancreas of treated mice.

-

Modulation of Leukocyte Distribution: Flow cytometry analysis showed that Ladarixin treatment significantly reduced the percentage and absolute number of neutrophils (PMNs) and lymphoid cells within the pancreas.

-

Efficacy in STZ-Induced Diabetes: In the multiple low-dose STZ model, which mimics inflammation-mediated beta-cell damage, Ladarixin significantly delayed the development of diabetes. Early intervention with Ladarixin in STZ-induced T1DM in rats mitigated dysmetabolism and signs of diabetic peripheral neuropathy.

Quantitative Data from Preclinical Studies

| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |

| Diabetes-Free Survival | NOD Mice (12 weeks old) | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly delayed diabetes onset (p=0.046) | |

| Insulitis Score | Recent-onset diabetic NOD mice | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly decreased insulitis | |

| Islet Number per Area | Recent-onset diabetic NOD mice | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly higher number of islets | |

| Pancreatic Neutrophils (PMNs) | NOD Mice (12 weeks old) | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly reduced percentage and absolute number of PMNs | |

| Median Diabetes-Free Time | MLD-STZ Mice | Ladarixin (14 days) | Vehicle | 29 ± 16 days vs. 10 ± 2.5 days (p=0.002) |

Clinical Trials in New-Onset T1D

The promising preclinical results led to the investigation of Ladarixin in clinical trials involving patients with recent-onset T1D.

Phase 2 Clinical Trial (NCT02814838)

A multicenter, randomized, double-blind, placebo-controlled phase 2 study was conducted to evaluate the efficacy and safety of Ladarixin in adults with new-onset T1D.

-

Primary Endpoint: The study did not meet its primary endpoint, which was a significant difference in the change from baseline of the 2-hour mixed-meal tolerance test (MMTT) stimulated C-peptide Area Under the Curve (AUC) at week 13.

-

Secondary Endpoints and Subgroup Analyses:

-

At week 26, a transiently higher proportion of patients in the Ladarixin group (81%) achieved an HbA1c < 7.0% without severe hypoglycemic events compared to the placebo group (54%, p=0.024).

-

In a prespecified subgroup of patients with baseline fasting C-peptide below the median value, Ladarixin treatment showed a trend towards significance in preserving MMTT-stimulated C-peptide AUC at week 13 and reached statistical significance at week 26 (p=0.041).

-

A post-hoc analysis suggested that patients with higher daily insulin requirements at baseline might be more likely to respond to Ladarixin treatment.

-

-

Safety Profile: Ladarixin was generally well-tolerated, with dyspepsia and headache being the most common adverse events.

GLADIATOR Study (NCT04628481)

An ongoing phase 2, multicenter, randomized, double-blind, placebo-controlled study (GLADIATOR) is further assessing the effect and safety of oral Ladarixin (400 mg twice daily for 13 cycles of 14 days on/14 days off) in adolescents and adults with recent-onset T1D and low residual beta-cell function.

Quantitative Data from Clinical Trials (NCT02814838)

| Parameter | Timepoint | Ladarixin Group | Placebo Group | P-value | Reference |

| Mean Change in C-peptide AUC (0-120 min) from Baseline (nmol/L) | Week 13 | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 | |

| Patients with HbA1c < 7.0% without Severe Hypoglycemia | Week 26 | 81% | 54% | 0.024 | |

| Patients with HbA1c < 7% and Daily Insulin < 0.50 IU/kg | Week 26 | 76.6% | 45.8% | 0.0095 | |

| MMTT C-peptide AUC in subgroup with low baseline fasting C-peptide | Week 26 | - | - | 0.041 |

Experimental Protocols

Preclinical: NOD Mouse Model

-

Animals: Female NOD mice are used as they spontaneously develop autoimmune diabetes.

-

Treatment: Mice are treated with Ladarixin (e.g., 15 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 14 days) at different ages (e.g., 4, 8, or 12 weeks) to assess prevention, or after diabetes onset to assess reversal.

-

Diabetes Monitoring: Blood glucose levels are monitored regularly (e.g., twice a week). Diabetes is typically defined as two consecutive blood glucose readings above a certain threshold (e.g., 250 mg/dL).

-

Histology and Insulitis Scoring: At the end of the treatment period, pancreata are harvested, fixed, and stained (e.g., with hematoxylin and eosin). Insulitis is scored based on the extent of immune cell infiltration in the islets.

-

Flow Cytometry of Pancreatic Leukocytes: Pancreatic tissue is digested to obtain a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against various leukocyte markers (e.g., CD45, CD11b, Gr-1, Ly6C) and analyzed by flow cytometry to quantify different immune cell populations.

Clinical: Mixed-Meal Tolerance Test (MMTT)

-

Purpose: The MMTT is used to assess stimulated C-peptide secretion, which is a measure of endogenous insulin production and, therefore, residual beta-cell function.

-

Procedure: After an overnight fast, patients consume a standardized liquid meal (e.g., Boost). Blood samples are collected at baseline (0 minutes) and at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the meal.

-

Analysis: C-peptide levels in the collected serum samples are measured using a validated immunoassay. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall C-peptide response to the meal stimulus.

Visualizations

Signaling Pathway of Ladarixin's Action

Caption: Mechanism of action of Ladarixin in T1D.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical experimental workflow for Ladarixin evaluation.

Logical Relationship of Ladarixin Intervention in T1D

Caption: Logical flow of Ladarixin intervention in T1D pathology.

Conclusion

This compound, a CXCR1/2 inhibitor, has demonstrated a clear protective effect on beta-cells in preclinical models of T1D by inhibiting inflammation and insulitis. While a phase 2 clinical trial in adults with new-onset T1D did not meet its primary endpoint, the findings suggest potential benefits in certain patient subgroups and on secondary metabolic outcomes. The ongoing GLADIATOR study will provide further insights into the therapeutic potential of Ladarixin in a broader T1D population, including adolescents. The targeting of the CXCL8-CXCR1/2 axis remains a promising strategy for preserving beta-cell function in T1D, and further research is warranted to optimize treatment protocols and identify patient populations most likely to benefit from this novel therapeutic approach.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Beyond inflammation: the multifaceted therapeutic potential of targeting the CXCL8-CXCR1/2 axis in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Beyond inflammation: the multifaceted therapeutic potential of targeting the CXCL8-CXCR1/2 axis in type 1 diabetes [frontiersin.org]

Ladarixin Sodium in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for patients who develop resistance to targeted therapies and immunotherapies. Ladarixin sodium, a potent, orally available, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, is emerging as a promising agent in the NSCLC landscape. This technical guide provides a comprehensive overview of the preclinical rationale and clinical development of Ladarixin in NSCLC. It details the underlying mechanism of action, summarizes key preclinical findings with related CXCR1/2 inhibitors, and outlines the design of the ongoing clinical trial of Ladarixin in combination with the KRAS G12C inhibitor Sotorasib. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of CXCR1/2 inhibition in NSCLC.

Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis

The CXCL8 (IL-8)-CXCR1/2 signaling axis is a critical pathway in the tumor microenvironment, promoting tumor progression through various mechanisms.[1][2] Ladarixin is a dual inhibitor of CXCR1 and CXCR2, effectively blocking the downstream signaling cascades initiated by the binding of cognate chemokines, primarily CXCL8.[3]

Key roles of the CXCL8-CXCR1/2 axis in NSCLC include:

-

Tumor Cell Proliferation and Survival: The binding of CXCL8 to CXCR1/2 on NSCLC cells can activate pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK, fostering tumor cell growth and proliferation.[1][4]

-

Angiogenesis: The CXCL8-CXCR1/2 axis is a potent driver of angiogenesis. It can induce the expression of vascular endothelial growth factor (VEGF) and trans-activate VEGFR2, promoting the formation of new blood vessels that supply tumors with essential nutrients.

-

Metastasis: Activation of this pathway enhances the migratory and invasive properties of NSCLC cells, contributing to metastatic dissemination.

-

Immune Suppression: A crucial role of the CXCL8-CXCR1/2 axis is the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment. These cells create an immunosuppressive shield that protects the tumor from the host's adaptive immune system, thereby limiting the efficacy of immunotherapies like checkpoint inhibitors.

By inhibiting CXCR1 and CXCR2, Ladarixin is hypothesized to counteract these pro-tumoral effects, thereby reducing tumor growth, metastasis, and angiogenesis, and rendering the tumor microenvironment more permissive to anti-cancer immune responses.

Preclinical Research

While specific preclinical data for Ladarixin in NSCLC models have not been extensively published, research on its predecessor, Reparixin, and other CXCR1/2 inhibitors provides a strong rationale for its development. The following sections summarize the expected effects of Ladarixin based on this related research.

In Vitro Studies

CXCR1/2 inhibitors have demonstrated a range of anti-tumor activities in NSCLC and other cancer cell lines.

Table 1: Summary of In Vitro Effects of CXCR1/2 Inhibitors on Cancer Cell Lines

| Assay | Cell Line(s) | Compound | Observed Effect | Reference |

| Proliferation | H460, A549 (NSCLC) | G31P (CXCL8 analogue) | Dose-dependent decrease in cell proliferation. | |

| Thyroid Cancer Lines | Reparixin | Dose-dependent inhibition of cell growth. | ||

| Pancreatic Cancer Lines | Ladarixin | No direct effect on cancer cell proliferation. | ||

| Migration/Invasion | H460, A549 (NSCLC) | G31P (CXCL8 analogue) | Dose-dependent decrease in migration. | |

| Thyroid Cancer Lines | Reparixin | Significant reduction in migratory potential. | ||

| Apoptosis | H460, A549 (NSCLC) | G31P (CXCL8 analogue) | Enhanced apoptosis (elevated cleaved PARP, Caspase-8). | |

| Thyroid Cancer Lines | Reparixin | Increased apoptotic rate. | ||

| Stemness | Thyroid Cancer Lines | Reparixin | Inhibition of stemness marker expression and sphere formation. |

Note: Data for G31P and Reparixin are presented as surrogates for the expected activity of Ladarixin in NSCLC.

In Vivo Animal Studies

In vivo studies using xenograft and syngeneic models have shown that CXCR1/2 inhibition can reduce tumor growth and metastasis, and modulate the tumor microenvironment.

Table 2: Summary of In Vivo Effects of CXCR1/2 Inhibitors in Animal Models

| Animal Model | Cancer Type | Compound | Key Findings | Reference |

| Orthotopic Xenograft (H460 cells) | NSCLC | G31P (CXCL8 analogue) | Suppressed tumor growth, metastasis, and angiogenesis. | |